molecular formula C13H12N2O3 B13634600 2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione

2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione

Cat. No.: B13634600
M. Wt: 244.25 g/mol
InChI Key: AXDDETXWXIGFAP-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoindoline-1,3-dione derivatives can be achieved through various methods. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative . Another method includes the use of 2-iodobenzamides, triphenylphosphine, iodine, and formic acid catalyzed by palladium acetate and triethylamine in toluene at reflux . These reactions typically yield isoindoline-1,3-dione derivatives in good to excellent yields.

Industrial Production Methods: Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing reaction conditions to maximize yield and minimize waste. Green chemistry principles are increasingly being applied to develop more sustainable and environmentally friendly synthetic routes .

Chemical Reactions Analysis

Types of Reactions: 2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or alcohols .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione include other isoindoline-1,3-dione derivatives, such as N-isoindoline-1,3-diones . These compounds share a common isoindoline nucleus and exhibit similar chemical reactivity and biological activity.

Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This unique structure may confer distinct pharmacological properties and potential therapeutic applications .

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione

InChI

InChI=1S/C13H12N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-6-5-8(7-9)14-18/h1-4,9,18H,5-7H2/b14-8-

InChI Key

AXDDETXWXIGFAP-ZSOIEALJSA-N

Isomeric SMILES

C1C/C(=N/O)/CC1N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1CC(=NO)CC1N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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